4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
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Description
4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H25N3O4 and its molecular weight is 419.481. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Interactions
- Crystal Structure Analysis : The compound's crystal structure reveals specific angles between benzene and pyridine rings, suggesting potential for detailed structural analyses in materials science and crystallography. The presence of intramolecular hydrogen bonds and the water molecules' involvement in hydrogen bonding networks are notable characteristics (Liu et al., 2012).
Synthesis and Chemical Reactivity
- Synthesis Processes : The compound can be synthesized through various processes, including intramolecular cycloaddition reactions, highlighting its adaptability in synthetic organic chemistry (He, 2010). Another approach involves a three-component reaction, demonstrating the compound's utility in multi-component synthetic strategies (Ablajan & Xiamuxi, 2011).
Material Science Applications
- Conducting Polymers : Derivatives of this compound have been used in the synthesis of conducting polymers. These polymers, formed through electropolymerization, exhibit low oxidation potentials, indicating potential applications in electronics and material sciences (Sotzing et al., 1996).
Pharmaceutical Research
- Drug Synthesis : The compound plays a role in synthesizing various pharmaceutical agents, suggesting its importance in drug development and medicinal chemistry. Its involvement in reactions leading to drugs with potential therapeutic applications is particularly noteworthy (Halim & Ibrahim, 2022).
Solvent Selection and Solubility Studies
- Solvent Selection in Organic Synthesis : Studies involving the compound have contributed to a systematic approach to solvent selection based on cohesive energy densities in molecular heterojunction systems. This is crucial for optimizing solubility and reaction conditions in organic synthesis (Walker et al., 2011).
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-pyridin-3-yl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-3-26(4-2)12-13-27-21(17-9-7-11-25-15-17)20(23(29)24(27)30)22(28)19-14-16-8-5-6-10-18(16)31-19/h5-11,14-15,21,29H,3-4,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPCARBJXGVSEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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